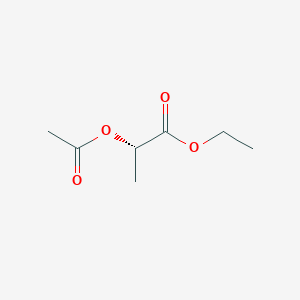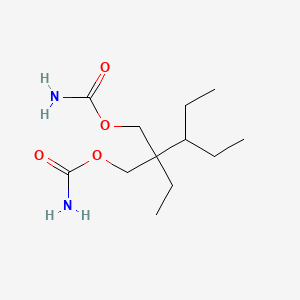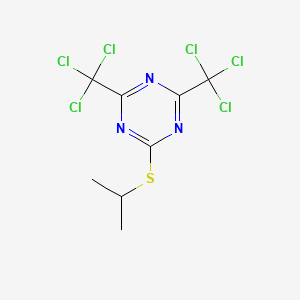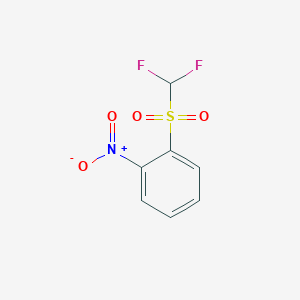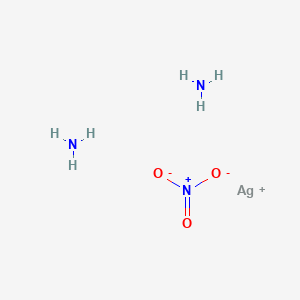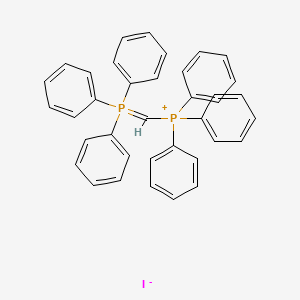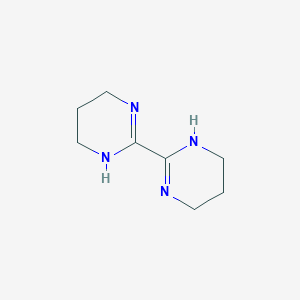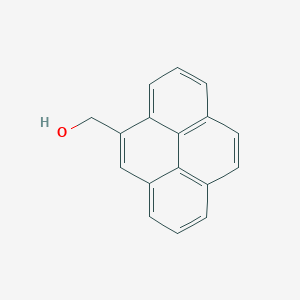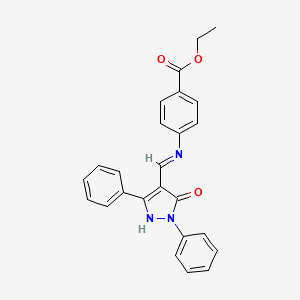
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by a spiro linkage between isobenzofuran and xanthene moieties, with additional functional groups that enhance its chemical reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The compound is utilized in biological research for its fluorescent properties. It serves as a fluorescent probe in various assays, enabling the detection and quantification of biological molecules.
Medicine
In medicine, the compound’s fluorescent properties are harnessed for diagnostic purposes. It is used in imaging techniques to visualize cellular and molecular processes, aiding in the diagnosis and study of diseases.
Industry
Industrially, the compound finds applications in the development of sensors and diagnostic tools. Its ability to produce light upon reacting with specific enzymes makes it valuable in environmental monitoring and food safety testing.
Mecanismo De Acción
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescent properties are activated upon binding to target molecules, allowing for their detection and visualization. The pathways involved include the activation of fluorescent signals upon enzymatic reactions, which can be detected using specialized equipment.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[isobenzofuran-1(3H),10’(9’H)-[9]silaanthracene]-6-carboxylic acid, 2’,7’-bis(dimethylamino)-9’,9’-dimethyl-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
- 6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside
Uniqueness
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- stands out due to its specific functional groups that enhance its fluorescent properties. Compared to similar compounds, it offers higher sensitivity and specificity in detecting biological molecules, making it a preferred choice in various scientific applications.
Propiedades
Número CAS |
25289-00-3 |
|---|---|
Fórmula molecular |
C25H23NO3 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
6'-(diethylamino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C25H23NO3/c1-4-26(5-2)17-11-12-20-23(15-17)28-22-13-10-16(3)14-21(22)25(20)19-9-7-6-8-18(19)24(27)29-25/h6-15H,4-5H2,1-3H3 |
Clave InChI |
UHBOSXNNFXBPBO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





